![molecular formula C17H24N2O4S2 B5536326 2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

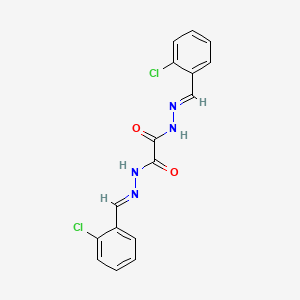

The synthesis of related tetrahydroisoquinoline sulfonamides involves intricate chemical reactions, often employing solid acidic catalysts for acylation of sulfamide derivatives. Bougheloum et al. (2013) demonstrated the effectiveness of the Wells–Dawson type heteropolyacid H6P2W18O62 as a solid catalyst in acetonitrile, yielding high-quality crystals of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide suitable for X-ray analysis after recrystallization in toluene (Bougheloum et al., 2013).

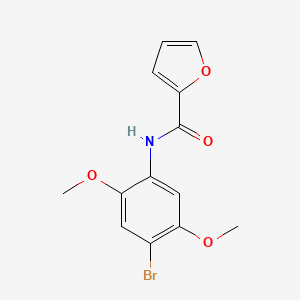

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline sulfonamides, including compounds structurally similar to “2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide,” has been elucidated using X-ray crystallography. The detailed structural analysis reveals the role of intra- and intermolecular interactions, including weak hydrogen bonds and π interactions, contributing to the stability and reactivity of these molecules (Bougheloum et al., 2013).

Chemical Reactions and Properties

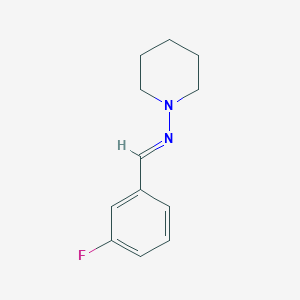

Tetrahydroisoquinoline sulfonamides participate in various chemical reactions, showcasing their reactive nature. For example, Grunewald et al. (2006) explored the binding of tetrahydroisoquinoline derivatives to the active site of phenylethanolamine N-methyltransferase, indicating the significance of sulfonamide groups in molecular interactions and potential inhibitory activity (Grunewald et al., 2006).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline sulfonamides, including “2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide,” such as solubility, melting points, and crystalline structure, are closely tied to their molecular structure. The presence of sulfonamide groups and the specific arrangement of substituents influence these properties, as demonstrated in the structural analysis (Bougheloum et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under various conditions, and potential for forming derivatives, are critical for understanding the applications and behavior of tetrahydroisoquinoline sulfonamides in chemical and biological systems. The ability of these compounds to interact with enzymes, as shown by Grunewald et al. (2006), underlines their potential utility in medicinal chemistry and drug design (Grunewald et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques : Research has explored various synthetic approaches for sulfonamide derivatives, including the use of heteropolyacids as solid catalysts for acylation, demonstrating efficient yield and structural diversity (Bougheloum et al., 2013). Tandem cyclization techniques have also been developed to prepare aza-heterocycles, showcasing the versatility of sulfonamide compounds in synthesizing complex molecular structures (Padwa et al., 2002).

- Structural Studies : X-ray crystallography and molecular analysis have been utilized to elucidate the molecular and crystal structures of sulfonamide derivatives, providing insight into the role of weak interactions in the molecular assembly and stability of these compounds (Bougheloum et al., 2013).

Biological Applications

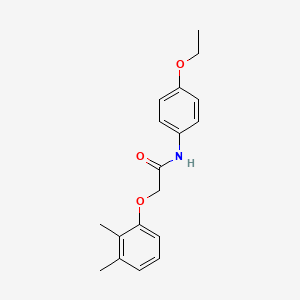

- Anticancer Potential : Certain derivatives, like substituted 1,2,3,4-tetrahydroisoquinolines, have been studied for their anticancer properties, showing potent cytotoxicity against a range of cancer cell lines (Redda et al., 2010). This highlights the potential therapeutic applications of these compounds in cancer treatment.

- Antioxidant, Antifungal, and Antibacterial Activities : Arylsulfonamide-based quinolines have exhibited significant biological activities, including antioxidant, antifungal, and antibacterial effects (Kumar & Vijayakumar, 2017). This suggests their potential use in addressing various microbial infections and oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Tetrahydroisoquinoline derivatives are known to have diverse biological activities, but the exact mechanism would depend on the specific derivative and its interactions with other molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methylsulfanylacetyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c1-24-12-17(20)19-7-6-13-9-16(5-4-14(13)11-19)25(21,22)18-10-15-3-2-8-23-15/h4-5,9,15,18H,2-3,6-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEDKCPOEIIXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)N1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)